1-[(2-Chloroethyl)thio]-4-methylbenzene

Lipophilicity Membrane Permeability ADME

1-[(2-Chloroethyl)thio]-4-methylbenzene (CAS 20761-71-1), also known as (2-chloroethyl)(p-tolyl)sulfane, is an organosulfur compound classified as an aryl 2-chloroethyl sulfide. It is a monofunctional analog of the vesicant chemical warfare agent sulfur mustard (bis(2-chloroethyl)sulfide), often referred to as a 'half-mustard'.

Molecular Formula C9H11ClS
Molecular Weight 186.7 g/mol
CAS No. 20761-71-1
Cat. No. B3049466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Chloroethyl)thio]-4-methylbenzene
CAS20761-71-1
Molecular FormulaC9H11ClS
Molecular Weight186.7 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)SCCCl
InChIInChI=1S/C9H11ClS/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5H,6-7H2,1H3
InChIKeyMIQDWQOHZJYLBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(2-Chloroethyl)thio]-4-methylbenzene (CAS 20761-71-1): Procurement Guide for a Specialized Monofunctional Sulfur Mustard Analog


1-[(2-Chloroethyl)thio]-4-methylbenzene (CAS 20761-71-1), also known as (2-chloroethyl)(p-tolyl)sulfane, is an organosulfur compound classified as an aryl 2-chloroethyl sulfide [1]. It is a monofunctional analog of the vesicant chemical warfare agent sulfur mustard (bis(2-chloroethyl)sulfide), often referred to as a 'half-mustard' [2]. Its structure consists of a 4-methylphenyl (p-tolyl) group linked via a thioether bond to a 2-chloroethyl moiety. This specific structure confers a distinct lipophilicity profile (computed XLogP3 of 3.4) [1] and a characteristic alkylating reactivity, making it a valuable tool for investigating DNA damage, protein modification, and cellular stress responses as a monofunctional electrophile [2]. It is commercially available as a research chemical with a minimum purity specification of 95% .

Why 1-[(2-Chloroethyl)thio]-4-methylbenzene Cannot Be Substituted by Other 'Half-Mustards' in Critical Research


The biological and chemical activity of monofunctional sulfur mustards is critically determined by the lipophilicity and electronic character of the substituent on the sulfur atom [1]. While the 2-chloroethylthio group is the reactive 'warhead' common to the class, the aryl vs. alkyl nature of the other substituent profoundly impacts reactivity, cellular uptake, and the spectrum of macromolecular damage. For instance, 2-chloroethyl ethyl sulfide (CEES), a common alkyl half-mustard simulant, has significantly lower lipophilicity (predicted XLogP3 of 1.68) than 1-[(2-Chloroethyl)thio]-4-methylbenzene (XLogP3 = 3.4) [2]. This difference affects membrane permeability, tissue distribution, and interaction with hydrophobic targets. Furthermore, the aryl group influences the electron density at sulfur, modulating the rate of episulfonium ion formation—the key intermediate in alkylation [1]. Using a generic alkyl analog would introduce experimental variables that compromise the validity of studies requiring a specific lipophilic, aryl-substituted monofunctional alkylating agent. Therefore, precise compound identity is non-negotiable for reproducible science.

Quantitative Differentiation: Head-to-Head Data for 1-[(2-Chloroethyl)thio]-4-methylbenzene (CAS 20761-71-1)


Lipophilicity Advantage: Increased LogP for Membrane Permeability Studies

1-[(2-Chloroethyl)thio]-4-methylbenzene demonstrates substantially higher lipophilicity compared to the widely used aliphatic half-mustard simulant, 2-chloroethyl ethyl sulfide (CEES). This difference, quantified by the computed partition coefficient (XLogP3), is a critical factor for experimental design in cellular and in vivo studies. [1] [2]

Lipophilicity Membrane Permeability ADME

Purity Benchmarking: Meeting Research-Grade Specifications

When procuring 1-[(2-Chloroethyl)thio]-4-methylbenzene for research, the standard minimum purity specification is 95%. This is a critical benchmark for ensuring reproducible experimental results. Selecting a supplier that adheres to this specification and provides a Certificate of Analysis (CoA) mitigates the risk of introducing unknown impurities that could confound bioassays or chemical reactions.

Quality Control Procurement Reproducibility

Monofunctional vs. Bifunctional Alkylation Potential: Reduced Crosslinking Capacity

As a monofunctional 'half-mustard,' 1-[(2-Chloroethyl)thio]-4-methylbenzene possesses only a single 2-chloroethyl arm capable of forming an episulfonium ion for alkylation. This contrasts fundamentally with its bifunctional congener, sulfur mustard (bis(2-chloroethyl)sulfide). This structural difference results in a complete absence of the ability to form interstrand DNA crosslinks or protein-DNA crosslinks, a hallmark of bifunctional mustard toxicity. [1] [2]

Alkylation DNA Damage Mechanism of Action

Molecular Weight and Exact Mass: Ensuring Analytical Specificity

The molecular weight (186.70 g/mol) and exact monoisotopic mass (186.0269992 Da) of 1-[(2-Chloroethyl)thio]-4-methylbenzene are distinct and serve as definitive analytical signatures. These values, computed by PubChem, are crucial for confirming the compound's identity and purity via techniques like LC-MS or GC-MS, especially when distinguishing it from positional isomers or other sulfur-containing analogs. [1]

Analytical Chemistry Mass Spectrometry Structural Confirmation

Storage Stability: Ensuring Long-Term Compound Integrity

The long-term stability of 1-[(2-Chloroethyl)thio]-4-methylbenzene is ensured under specified storage conditions. According to vendor technical datasheets, the compound should be stored long-term in a cool, dry place. Adhering to this recommendation is critical for maintaining its chemical integrity and alkylating activity over extended periods, preventing degradation that could compromise research outcomes.

Stability Storage Procurement

Optimal Research Scenarios for 1-[(2-Chloroethyl)thio]-4-methylbenzene (CAS 20761-71-1)


Investigating DNA Monoadduct Formation and Repair

In studies focused on the cellular response to DNA alkylation, 1-[(2-Chloroethyl)thio]-4-methylbenzene serves as a precise tool for generating DNA monoadducts. Its inability to form crosslinks, a defining characteristic established by class-level inference, allows researchers to isolate and study the specific signaling and repair pathways activated by mono-alkylation damage, such as those mediated by alkylguanine-DNA alkyltransferase (AGT) or the base excision repair (BER) machinery. The compound's lipophilic nature, indicated by its XLogP3 of 3.4 [1], also facilitates studies of how lipid permeability modulates the potency of monofunctional alkylating agents.

Chemical Biology Tool for Mapping Nucleophilic Sites on Proteins

The single electrophilic 2-chloroethyl group in 1-[(2-Chloroethyl)thio]-4-methylbenzene can be used to probe the nucleophilic landscape of purified proteins or even proteins in complex cellular environments. Unlike its bifunctional counterpart, it cannot induce crosslinking, making it ideal for labeling and mapping specific nucleophilic amino acid residues (e.g., cysteine, histidine) that are accessible to a lipophilic, aryl-substituted alkylating probe. The higher LogP value compared to simpler alkyl half-mustards suggests it may preferentially target more hydrophobic protein pockets or membrane-associated proteins.

Development and Validation of Analytical Detection Methods

Due to its well-defined exact mass of 186.0269992 Da [2] and unique chromatographic properties, 1-[(2-Chloroethyl)thio]-4-methylbenzene serves as a valuable reference standard for developing and validating analytical methods, such as LC-MS/MS or GC-MS assays. These methods are crucial for detecting and quantifying sulfur mustard analogs in environmental samples, decontamination studies, and toxicokinetic investigations. The minimum purity specification of 95% provides an essential quality baseline for such standard preparation.

Synthetic Intermediate for Complex Organosulfur Compounds

In organic synthesis, the 2-chloroethylthio moiety serves as a versatile handle for further chemical transformations, such as nucleophilic substitution or elimination reactions. The p-tolyl group provides a defined aromatic scaffold that can be elaborated or used to influence the reactivity of the sulfur atom. The compound's commercial availability at 95% purity makes it a practical building block for the synthesis of more complex organosulfur molecules with potential biological or material applications.

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